

(S)-morpholin-3-ylmethanol hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name: (S)-morpholin-3-ylmethanol hydrochloride

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An In-Depth Technical Guide to **(S)-Morpholin-3-ylmethanol Hydrochloride** (CAS: 218594-79-7) for Advanced Research and Development

Abstract

(S)-morpholin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the metabolically stable morpholine scaffold with a stereodefined hydroxymethyl group, make it an invaluable intermediate for the development of complex therapeutic agents. The morpholine ring, in particular, is recognized for its ability to improve physicochemical properties such as aqueous solubility and to enhance blood-brain barrier permeability, making it a favored moiety in the design of Central Nervous System (CNS) active drugs.^[1] This guide provides a comprehensive overview of the core molecular attributes, synthesis, characterization, and critical applications of **(S)-morpholin-3-ylmethanol hydrochloride**, tailored for researchers and professionals in drug development.

Core Molecular Attributes

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical characteristics of **(S)-morpholin-3-ylmethanol hydrochloride**.

Chemical Identity and Structure

The compound is the hydrochloride salt of the (S)-enantiomer of morpholin-3-ylmethanol. The presence of the chiral center at the C-3 position is critical for its utility in stereoselective synthesis, where precise three-dimensional orientation is necessary for biological activity.

- Molecular Formula: C₅H₁₂ClNO₂[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 153.61 g/mol [\[3\]](#)[\[4\]](#)[\[5\]](#)
- CAS Number: 218594-79-7[\[2\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: [(3S)-morpholin-3-yl]methanol;hydrochloride[\[3\]](#)
- Synonyms: 3(S)-Hydroxymethylmorpholine hydrochloride, (S)-3-(Hydroxymethyl)morpholine Hydrochloride[\[3\]](#)

Physicochemical Properties

The hydrochloride salt form is deliberately utilized to improve the compound's stability and handling characteristics compared to its free base form.[\[6\]](#)[\[7\]](#) The data presented below has been compiled from various authoritative chemical data sources.

Property	Value	Source(s)
Exact Mass	153.0556563 Da	[3]
Boiling Point	218.3°C at 760 mmHg	[2]
Flash Point	85.9°C	[2]
Density	1.045 g/cm ³	[2]
Topological Polar Surface Area	41.5 Å ²	[3]
Hydrogen Bond Donors	3	[2] [3]
Hydrogen Bond Acceptors	3	[2] [3]

Synthesis and Characterization

The synthesis of enantiomerically pure **(S)-morpholin-3-ylmethanol hydrochloride** requires a strategy that establishes and maintains the critical stereocenter. The following protocols are based on established chemical transformations for morpholine derivatives.

Rationale for Synthetic Strategies

The primary challenge in synthesizing this molecule is controlling the stereochemistry. Common approaches involve either starting with a chiral precursor or employing an asymmetric synthesis method. The subsequent conversion to the hydrochloride salt is a standard and crucial step. This is not merely for purification; it significantly enhances the compound's shelf-life and solubility in polar protic solvents, which is often a prerequisite for its use in subsequent synthetic steps or biological screening.^[7]

Experimental Protocol: Synthesis and Quality Control

This section outlines a representative workflow for the synthesis and subsequent characterization to ensure the material's identity, purity, and stereochemical integrity.

Step 1: Synthesis of the Free Base, (S)-morpholin-3-ylmethanol A common method involves the reduction of a suitable morpholine precursor. This protocol is a conceptual representation of such a transformation.

- To a stirred solution of an appropriate chiral morpholine-3-carboxylic acid derivative in an anhydrous solvent like tetrahydrofuran (THF), add a reducing agent (e.g., Lithium Aluminum Hydride) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
- Allow the reaction to warm to room temperature and stir for 12-16 hours. The causality here is that the hydride reagent selectively reduces the carboxylic acid function to the primary alcohol without disturbing the morpholine ring.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water. This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts for easy filtration.

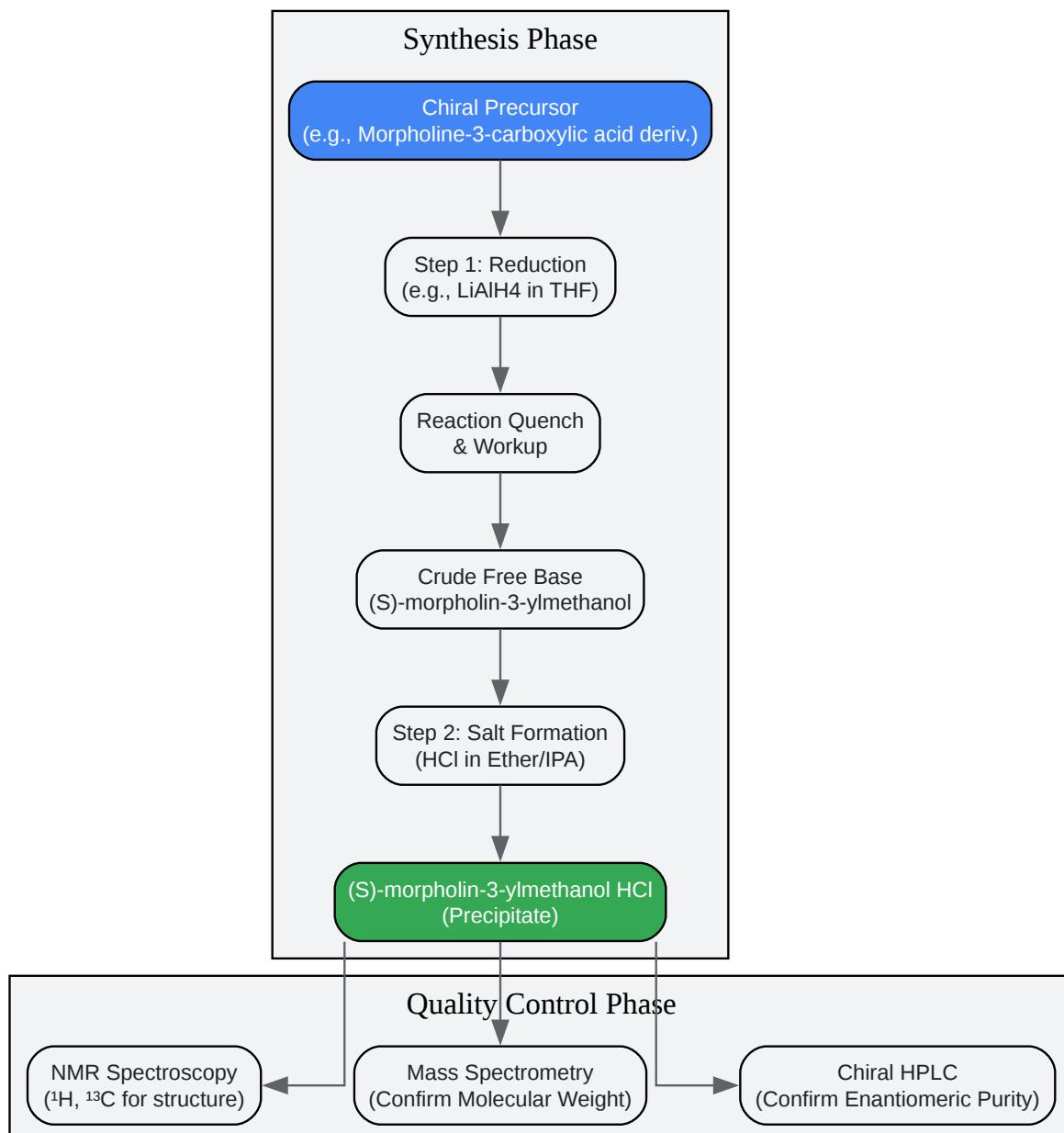
- Filter the resulting slurry and concentrate the filtrate under reduced pressure to yield the crude (S)-morpholin-3-ylmethanol free base.

Step 2: Conversion to Hydrochloride Salt

- Dissolve the crude free base from the previous step in a suitable solvent, such as diethyl ether or isopropanol.
- Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- A white precipitate of **(S)-morpholin-3-ylmethanol hydrochloride** will form. The principle is a simple acid-base reaction, protonating the basic nitrogen of the morpholine ring to form the ammonium salt.
- Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization: Synthesis and QC Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product, a self-validating system ensuring quality.

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Caption: Workflow for the synthesis and quality control of (S)-morpholin-3-ylmethanol HCl.

Applications in Drug Discovery and Organic Synthesis

The true value of **(S)-morpholin-3-ylmethanol hydrochloride** lies in its application as a versatile and strategic building block.

The Morpholine Moiety in Medicinal Chemistry

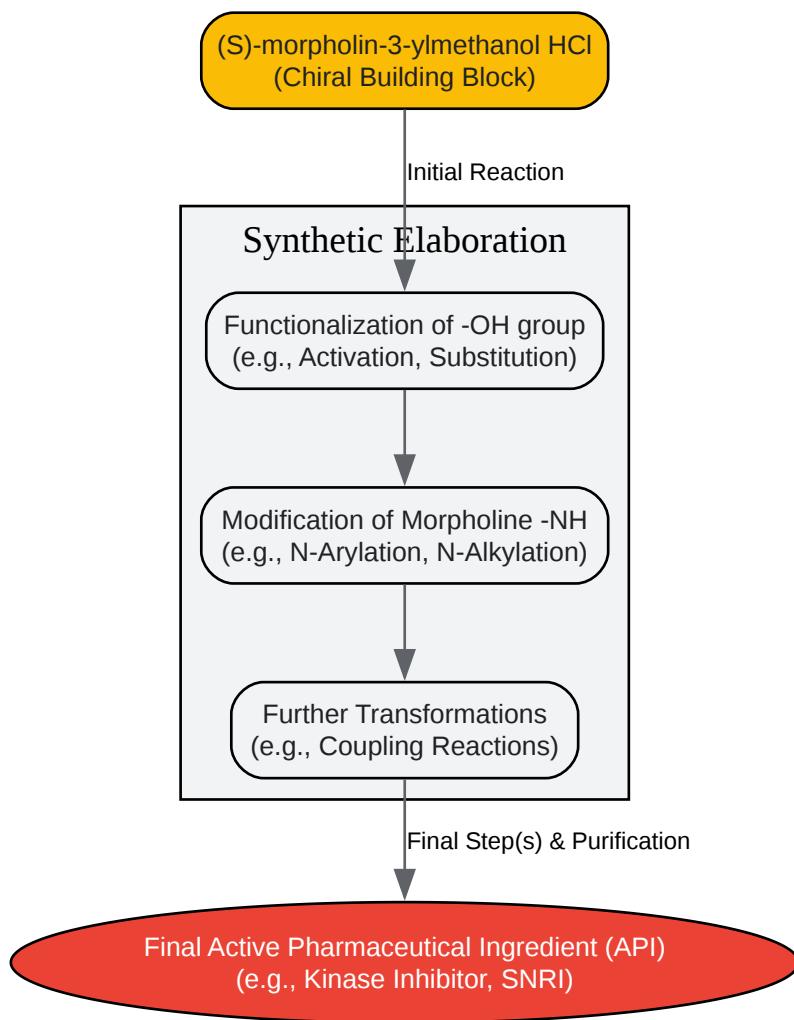
The morpholine ring is not merely an inert scaffold; it is a "pharmacokinetic enhancer."^[1] Its inclusion in a drug candidate can improve metabolic stability and solubility.^[7] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of the oxygen atom allow for fine-tuning of a molecule's interaction with biological targets and improve its passage through the blood-brain barrier.^[1]

A Key Intermediate for CNS-Targeting Agents

This compound is a crucial starting material for a range of complex molecules, particularly those targeting the central nervous system. It is a documented building block for synthesizing kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).^[7] For example, it has been used in the synthesis of (S,S)-reboxetine, an antidepressant.^[7] The chirality of the hydroxymethyl group is transferred to the final active pharmaceutical ingredient, dictating its specific interaction with the biological target.

Visualization: Application as a Chiral Building Block

This diagram illustrates how the title compound serves as a foundational piece in a multi-step synthesis to produce a high-value, complex target molecule.



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Caption: Synthetic utility of (S)-morpholin-3-ylmethanol HCl as a foundational scaffold.

Broader Synthetic Utility

Beyond its use in drug discovery, (S)-morpholin-3-ylmethanol can be employed as a chiral ligand in asymmetric catalysis, where it can influence the stereochemical outcome of a reaction.^[7] Furthermore, its bifunctional nature makes it a candidate for incorporation into novel polymers and as a precursor for chiral ionic liquids in material science.^[7]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. **(S)-morpholin-3-ylmethanol hydrochloride** is classified as an irritant and requires careful handling.^{[3][5]}

Hazard Identification

The following hazards are identified according to the Globally Harmonized System (GHS).[\[5\]](#)

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)	H335: May cause respiratory irritation

Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[\[8\]](#)
- Hygiene: Avoid breathing dust.[\[5\]](#) Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[\[8\]](#)
- Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Storage and Stability

- Conditions: Store in a tightly closed container in a dry and well-ventilated place.[\[5\]](#)
- Temperature: Recommended storage is under an inert atmosphere at 2-8°C.[\[4\]](#)[\[9\]](#)
- Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

(S)-morpholin-3-ylmethanol hydrochloride is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material science. Its well-defined stereochemistry, coupled with the advantageous properties of the morpholine scaffold, provides a reliable and versatile starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development settings.

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